molecular formula C6H9NO4S B3274547 Sulfanilic acid monohydrate CAS No. 6101-32-2

Sulfanilic acid monohydrate

Cat. No.: B3274547
CAS No.: 6101-32-2
M. Wt: 191.21 g/mol
InChI Key: SDVQKFCSHBDLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfanilic acid monohydrate, also known as 4-aminobenzenesulfonic acid monohydrate, is an organic compound with the molecular formula C6H9NO4S. It is a zwitterionic compound, meaning it contains both positive and negative charges within the same molecule. This characteristic contributes to its high melting point and solubility in water. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including dye production and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfanilic acid monohydrate can be synthesized through the sulfonation of aniline with concentrated sulfuric acid. The reaction proceeds via the formation of phenylsulfamic acid, which then rearranges to form sulfanilic acid upon heating. The overall reaction can be summarized as follows:

  • Aniline reacts with sulfuric acid to form phenylsulfamic acid.
  • Phenylsulfamic acid undergoes intramolecular rearrangement to form sulfanilic acid.

Industrial Production Methods

In industrial settings, this compound is produced by the same sulfonation process but on a larger scale. The reaction is typically carried out in a batch reactor, where aniline is mixed with concentrated sulfuric acid and heated to the desired temperature. The resulting sulfanilic acid is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Sulfanilic acid monohydrate undergoes various chemical reactions, including:

    Diazotization: Sulfanilic acid can be diazotized to form diazonium salts, which are key intermediates in the synthesis of azo dyes.

    Coupling Reactions: The diazonium salts formed from sulfanilic acid can undergo coupling reactions with phenols and aromatic amines to produce azo dyes.

    Reduction: Sulfanilic acid can be reduced to form sulfanilamide, a compound with antibacterial properties.

Common Reagents and Conditions

    Diazotization: Sodium nitrite and hydrochloric acid are commonly used to diazotize sulfanilic acid.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used to reduce sulfanilic acid to sulfanilamide.

Major Products Formed

Scientific Research Applications

Sulfanilic acid monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sulfanilic acid monohydrate and its derivatives involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfanilic acid derivatives prevent the formation of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of sulfanilic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Similar in structure but lacks the amino group.

    p-Toluenesulfonic acid: Similar in structure but has a methyl group instead of an amino group.

    Sulfanilamide: A derivative of sulfanilic acid with antibacterial properties.

Uniqueness

Sulfanilic acid monohydrate is unique due to its zwitterionic nature, which contributes to its high melting point and solubility in water. Additionally, its ability to form diazonium salts makes it a valuable intermediate in the synthesis of azo dyes .

Properties

IUPAC Name

4-aminobenzenesulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVQKFCSHBDLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6101-32-2
Record name Benzenesulfonic acid, 4-amino-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6101-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfanilic acid monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULFANILIC ACID MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRX6290I8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfanilic acid monohydrate
Reactant of Route 2
Reactant of Route 2
Sulfanilic acid monohydrate
Reactant of Route 3
Sulfanilic acid monohydrate
Reactant of Route 4
Reactant of Route 4
Sulfanilic acid monohydrate
Reactant of Route 5
Sulfanilic acid monohydrate
Reactant of Route 6
Sulfanilic acid monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.